![molecular formula C11H13NO3 B1376422 3-(Benzylamino)oxetane-3-carboxylic acid CAS No. 1159738-31-4](/img/structure/B1376422.png)
3-(Benzylamino)oxetane-3-carboxylic acid
Overview
Description
3-(Benzylamino)oxetane-3-carboxylic acid is a synthetic amino acid with the molecular formula C11H13NO3 and a molecular weight of 207.23 . It is a white solid and is often used in scientific research.
Synthesis Analysis
The synthesis of oxetane derivatives like this compound can be achieved through various methods. One such method involves the formation of an oxetane motif from a corresponding carbonyl compound through the initial formation of an epoxide followed by ring opening . This method has been expanded to incorporate alkyl substituents that could be further manipulated to access a range of oxetane derivatives .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(O)C1(NCC2=CC=CC=C2)COC1
. Chemical Reactions Analysis
Oxetane derivatives can undergo various chemical reactions. For instance, they can form 2-hydroxymethyloxetane motifs following acetal deprotection . Vinyl derivatives can also successfully undergo bromination with Br2 or epoxidation with m-CPBA .Physical And Chemical Properties Analysis
This compound is a white solid and should be stored at 0-8 °C . Its molecular formula is C11H13NO3 and it has a molecular weight of 207.23 .Scientific Research Applications
Bioisosteric Potential in Drug Discovery
The oxetane ring, including structures like 3-(Benzylamino)oxetane-3-carboxylic acid, is recognized for its potential as a bioisostere in drug discovery. It can serve as an isosteric replacement for the carbonyl group, making it a valuable component in medicinal chemistry. This attribute was explored through the synthesis and evaluation of oxetan-3-ol and related structures, highlighting their promise in replacing the carboxylic acid moiety in drug molecules (Lassalas et al., 2017).
Scaffold for β-Amino Acids
Efficient synthesis of both cis- and trans-3-azido-oxetane-2-carboxylates, related to this compound, highlights their use as scaffolds for the incorporation of oxetane-β-amino acids into oligomers. This application is crucial in developing novel amino acid derivatives and peptidomimetics (Barker et al., 2001).
Application in Organic Synthesis
The reactivity of oxetane derivatives, such as this compound, is leveraged in organic synthesis. For example, the reaction of oxetan-3-tert-butylsulfinimine provides a straightforward approach to access diverse 3-aminooxetanes, demonstrating the oxetane ring's utility in creating structurally varied compounds (Hamzik & Brubaker, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound 3-(Benzylamino)oxetane-3-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets within biological systems .
Mode of Action
As with the target of action, ongoing research is required to elucidate the specific interactions this compound has with its targets .
Biochemical Pathways
Given the lack of information on its targets and mode of action, it is difficult to predict which pathways might be impacted .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the proportion of the compound that enters circulation when introduced into the body and is able to have an active effect .
properties
IUPAC Name |
3-(benzylamino)oxetane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10(14)11(7-15-8-11)12-6-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSVJIAOOXCXQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C(=O)O)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90737212 | |
Record name | 3-(Benzylamino)oxetane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90737212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1159738-31-4 | |
Record name | 3-(Benzylamino)oxetane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90737212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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